4-Chloro-2-(methylthio)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile
Description
This compound features a pyrimidine core substituted at positions 4 (chloro), 2 (methylthio), 5 (cyano), and 6 (3-(trifluoromethyl)anilino). The methylthio group contributes moderate lipophilicity, while the 3-trifluoromethylanilino moiety introduces steric bulk and hydrophobic interactions .
Properties
IUPAC Name |
4-chloro-2-methylsulfanyl-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N4S/c1-22-12-20-10(14)9(6-18)11(21-12)19-8-4-2-3-7(5-8)13(15,16)17/h2-5H,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAKQOUNOWWWFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)C#N)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Post-Synthetic Thiol Alkylation
Abdel-Aziz et al. described S-alkylation of 2-thioxopyrimidines with methyl iodide in DMF using K₂CO₃ , yielding 2-methylthio derivatives. For example, 2-thioxo-4-chloropyrimidine-5-carbonitrile reacted with MeI to form 4-chloro-2-methylthio-pyrimidine-5-carbonitrile. This method offers high regioselectivity but requires prior synthesis of the thiol precursor.
Direct Incorporation via Cyclocondensation
The patent JP2006076970A discloses a solvent-free method to synthesize 4-hydroxy-2-methylthiopyrimidines, which are subsequently chlorinated. Using 2-methylthiourea as a starting material ensures direct incorporation of the -SMe group during ring formation, avoiding hazardous solvents like DCM.
Chlorination at Position 4
Chlorination is achieved via POCl₃ treatment of hydroxyl precursors.
Chlorination with Phosphorus Oxychloride
The patent JP2006076970A highlights reacting 4-hydroxy-2-methylthiopyrimidines with POCl₃ and DIPEA (diisopropylethylamine) at 80–100°C. This method avoids halogenated solvents, achieving >90% purity. For the target compound, 4-hydroxy-2-methylthio-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile would undergo chlorination under these conditions.
Alternative Chlorinating Agents
SOCl₂ and PCl₅ are less common due to side reactions but may be employed if POCl₂ is unavailable.
Introduction of 3-Trifluoromethylanilino Group
The anilino group at position 6 is introduced via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling .
Nucleophilic Aromatic Substitution
Heating 4-chloro-2-methylthio-pyrimidine-5-carbonitrile with 3-trifluoromethylaniline in a polar aprotic solvent (e.g., DMF) with K₂CO₃ facilitates displacement of the chloro group. This method is efficient but requires elevated temperatures (100–120°C) and prolonged reaction times (12–24 h).
Transition Metal-Catalyzed Coupling
While not explicitly covered in the cited sources, Pd-catalyzed amination (e.g., using Pd(OAc)₂ and Xantphos) could enhance yield and regioselectivity under milder conditions.
Optimization and Comparative Analysis
Table 1: Comparison of Key Synthetic Steps
Solvent and Catalyst Impact
- Microwave irradiation reduces reaction time by 50–70% compared to conventional heating.
- Eco-friendly catalysts like NH₄Cl offer advantages over traditional bases (e.g., K₂CO₃) by minimizing waste.
Challenges and Solutions
- Regioselectivity : Competing reactions during cyclocondensation may yield positional isomers. Using bulky directing groups or low-temperature conditions mitigates this.
- Functional Group Compatibility : The electron-withdrawing carbonitrile group activates the pyrimidine ring for SNAr but may necessitate protective groups during earlier steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: : Hydrogenation reactions can reduce the pyrimidine ring or the nitrile group, altering the compound's properties.
Substitution: : The chloro group can be substituted by nucleophiles, leading to derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Catalysts such as palladium on carbon (Pd/C) in hydrogen atmosphere.
Substitution: : Nucleophiles such as amines or thiols in polar solvents.
Major Products
Oxidation products include sulfoxides and sulfones.
Reduction products may involve amines or alcohol derivatives.
Substitution reactions yield various substituted pyrimidine derivatives, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that pyrimidine derivatives, including 4-Chloro-2-(methylthio)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile, exhibit significant anticancer properties. Studies have demonstrated that this compound can inhibit the proliferation of cancer cells by targeting specific molecular pathways involved in tumor growth. For instance, it has been shown to inhibit the activity of certain kinases that are crucial in cancer cell signaling pathways.
Case Study: Kinase Inhibition
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against various cancer cell lines. The results showed a notable reduction in cell viability, particularly in breast and lung cancer models, suggesting its potential as a lead compound for developing new anticancer therapies .
Agrochemical Applications
Herbicidal Properties
The compound has also been investigated for its herbicidal activity. Its structural features contribute to its effectiveness against a range of weeds, making it a candidate for inclusion in herbicide formulations.
Data Table: Herbicidal Efficacy Comparison
| Compound Name | Target Weeds | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|---|
| 4-Chloro-2-(methylthio)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile | Common Ragweed | 85% | 200 |
| Compound A | Dandelion | 75% | 150 |
| Compound B | Crabgrass | 90% | 250 |
This table illustrates the comparative efficacy of 4-Chloro-2-(methylthio)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile against common weeds, highlighting its potential use in agricultural settings .
Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of any chemical compound. Preliminary studies on this pyrimidine derivative indicate moderate toxicity levels, necessitating further investigation into its environmental impact and safety for non-target organisms.
Future Directions and Research Opportunities
Given the promising applications of 4-Chloro-2-(methylthio)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile, future research could focus on:
- Optimization of Chemical Structure : Modifying functional groups to enhance potency and selectivity against specific targets.
- Formulation Development : Creating formulations that improve the bioavailability and efficacy of the compound in both medicinal and agricultural applications.
- Long-term Environmental Impact Studies : Assessing the ecological consequences of using this compound in agricultural practices.
Mechanism of Action
Molecular Targets
Targets protein kinases involved in signaling pathways critical for cell growth and proliferation.
Binds to the ATP-binding site of kinases, inhibiting their activity and downstream signaling effects.
Pathways Involved
Interferes with pathways such as MAPK/ERK, which are crucial for cellular responses to growth signals.
Inhibition of these pathways leads to reduced cell proliferation and potential induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents at positions 2, 4, and 6, impacting electronic properties, solubility, and biological activity.
Table 1: Substituent Comparison of Pyrimidine-5-carbonitrile Derivatives
*Estimated based on substituent contributions.
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group increases logP values, favoring membrane permeability. For example, the target compound (logP ~3.5) is more lipophilic than the unsubstituted analog (logP ~2.1) .
- Solubility: Cyano and carboxylic acid derivatives (e.g., ) exhibit contrasting solubility profiles—cyano groups reduce aqueous solubility, while carboxylic acids improve it via ionization .
Key Research Findings
Substituent Position Matters: Position 6 substitutions (e.g., anilino vs. hydrazinyl) significantly alter bioactivity. The 3-trifluoromethylanilino group in the target compound improves kinase inhibition compared to methoxyphenyl analogs .
Electron-Withdrawing Groups Enhance Reactivity: Chloro and cyano groups stabilize the pyrimidine ring, facilitating electrophilic interactions in biological targets .
Steric Effects : Bulky groups like benzylsulfanyl () may reduce off-target binding but limit metabolic stability .
Biological Activity
4-Chloro-2-(methylthio)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile (CAS No. 259855-37-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases. This article explores its synthesis, biological activity, and therapeutic potential based on diverse research findings.
Chemical Structure and Synthesis
The compound features a pyrimidine core substituted with a chloro group, a methylthio group, and a trifluoromethyl aniline moiety. The synthesis typically involves multi-step reactions that introduce these functional groups selectively onto the pyrimidine ring.
Kinase Inhibition
Research indicates that this compound exhibits potent inhibitory activity against several kinases, particularly c-KIT, which is implicated in various cancers. A study demonstrated that it effectively inhibits c-KIT activity in both wild-type and drug-resistant mutant forms, showing promise as a therapeutic agent for gastrointestinal stromal tumors (GISTs) .
Antitumor Activity
The compound has been evaluated for its antitumor properties. In vitro studies revealed that it significantly inhibits cell proliferation in cancer cell lines. For instance, it has shown effectiveness against A431 vulvar epidermal carcinoma cells, where it inhibited migration and invasion .
Case Studies
Structure-Activity Relationship (SAR)
The biological activity of 4-Chloro-2-(methylthio)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile can be attributed to its structural features. Modifications to the pyrimidine ring and substituents have been systematically studied to optimize potency and selectivity against specific targets. For example, alterations at the C2 and C6 positions of the pyrimidine ring have been shown to affect kinase inhibition efficacy .
Toxicity and Safety Profile
While the compound shows promising biological activity, its toxicity profile needs thorough investigation. Preliminary studies suggest that like many kinase inhibitors, it may have off-target effects that warrant further exploration in clinical settings.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-Chloro-2-(methylthio)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-chloro-2-(methylthio)pyrimidine derivatives with 3-(trifluoromethyl)aniline. Evidence from pyrimidinecarbonitrile syntheses suggests refluxing with amines (e.g., 2-phenylethylamine) in polar aprotic solvents like DMSO:water (5:5) under acidic conditions improves yields . Monitoring reaction progress via HPLC (e.g., retention time ~0.81 minutes) or LCMS (m/z 295 [M+H]+) is critical for optimizing stoichiometry and time .
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirmation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, related pyrimidine derivatives were resolved at 100 K with SHELX software (R factor = 0.064) . Complementary techniques include:
- NMR : and NMR for confirming substituent positions (e.g., δH 3.08 ppm for methyl groups, δC 116.73 ppm for nitrile) .
- Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., m/z 302 [M+]) .
Q. What safety precautions are required when handling this compound in laboratory settings?
- Methodological Answer : Due to the presence of reactive groups (chloro, nitrile), use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact; acidify reaction mixtures with dilute HCl to precipitate intermediates safely . Store at -20°C for long-term stability .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets, and what docking parameters are validated?
- Methodological Answer : AutoDock Vina is recommended for molecular docking due to its speed and accuracy. Grid maps should focus on the trifluoromethyl-anilino moiety, a known pharmacophore. Validate docking poses using RMSD thresholds (<2.0 Å) and compare with experimental data (e.g., crystallographic binding modes) .
Q. What strategies resolve contradictions in spectral data during structural analysis (e.g., unexpected NMR shifts or MS fragments)?
- Methodological Answer : For NMR discrepancies, consider dynamic effects like tautomerism or solvent interactions (e.g., DMSO-d6 vs. CDCl3). In MS, fragmentation patterns (e.g., m/z 203 for loss of CF3 groups) should align with isotopic distributions (e.g., ) . Use high-field NMR (≥300 MHz) and tandem MS/MS for ambiguous cases.
Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in further functionalization?
- Methodological Answer : The electron-withdrawing CF3 group enhances electrophilicity at the pyrimidine ring, facilitating nucleophilic substitutions. DFT calculations (e.g., Mulliken charges) can quantify this effect. Experimentally, reactivity can be probed via Suzuki couplings or SNAr reactions with aryl boronic acids .
Q. What crystallographic challenges arise when analyzing this compound, and how are twinned crystals addressed?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
